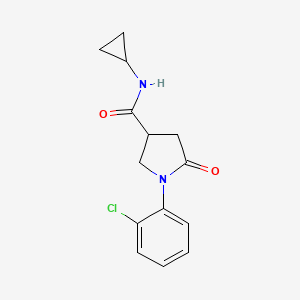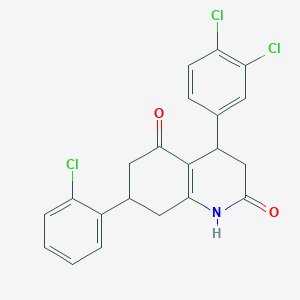![molecular formula C22H14BrClN2O2S B4624236 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)
3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinones, including those with specific substituents like bromophenyl and chlorophenyl groups, involves strategic reactions that leverage the reactivity of precursor compounds. A common method for synthesizing quinazolinones includes the reaction of anthranilamides with aldehydes, facilitated by acid catalysis and oxidative dehydrogenation processes. This methodology allows for the introduction of diverse substituents, providing a pathway for the synthesis of compounds such as 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of quinazolinones is crucial for their biological activities and chemical properties. Studies involving derivatives similar to 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone often employ computational methods like DFT to elucidate structural parameters, which are pivotal for understanding the compound's interactions at the molecular level (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinazolinones engage in various chemical reactions that modify their structure and, consequently, their chemical properties. Lithiation reactions, for instance, enable functionalization at specific sites on the quinazolinone core, offering pathways to synthesize diversified derivatives and explore their reactivity and potential applications (Smith et al., 1996).
Applications De Recherche Scientifique
Biological Activities
Quinazolinone derivatives have been identified to possess a wide spectrum of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. Specifically, compounds with a 4(3H)-quinazolinone core were synthesized and displayed significant analgesic activity, demonstrating the potential for the development of new analgesics based on this scaffold (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of quinazolinone derivatives are also well-documented. For instance, novel quinazolino-thiadiazoles displayed broad spectrum antimicrobial activity, indicating their potential as effective agents against various microbial and fungal strains. This suggests that modifications to the quinazolinone core, such as the introduction of different substituents, can enhance antimicrobial efficacy (H. Patel et al., 2018).
Anticonvulsant Properties
Moreover, quinazolinones have been explored for their anticonvulsant properties. A series of 4(3H)-quinazolinones structurally related to methaqualone were synthesized and evaluated for their anticonvulsant activity. This research highlights the potential of quinazolinone derivatives in the development of new anticonvulsant drugs, demonstrating significant protective effects against seizures (James F. Wolfe et al., 1990).
Synthesis Methods
The synthesis of quinazolinones has also been a focus of research, with methods developed for efficient production of these compounds. For example, a one-pot synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation and oxidative dehydrogenation mediated by phenyliodine diacetate has been reported. This method highlights the versatility and adaptability of quinazolinone synthesis strategies, potentially enabling the production of a variety of derivatives for further biological testing (R. Cheng et al., 2013).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O2S/c23-15-7-11-17(12-8-15)26-21(28)18-3-1-2-4-19(18)25-22(26)29-13-20(27)14-5-9-16(24)10-6-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKDGHBNOGCQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)
![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)
![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)
![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)
![N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4624225.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624243.png)